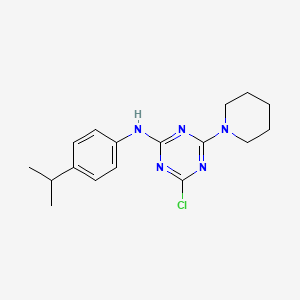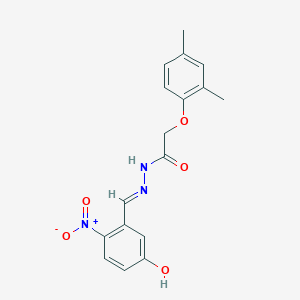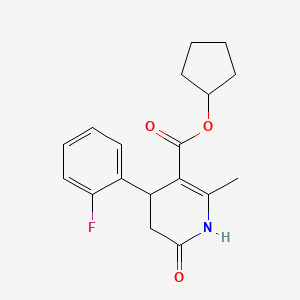![molecular formula C20H32N4O2 B5507288 {3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization steps. For example, the synthesis of complex piperidine and morpholine derivatives often employs strategies like Michael addition or Mannich reactions, utilizing secondary amines and α, β-unsaturated carbonyl compounds (Fatma et al., 2017; Bhat et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common method to determine the molecular structure of heterocyclic compounds. Studies have revealed that rings such as piperidine and morpholine in these compounds typically adopt chair conformations, contributing to the molecule's overall stability and determining its reactivity and interaction with other molecules (Girish et al., 2008; Benakaprasad et al., 2007).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the structure and substituents of the heterocycle. The kinetics and mechanisms of these reactions can be affected by factors such as solvent and temperature (Hamed, 1997; Fathalla & Hamed, 2006).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as density, viscosity, and ultrasonic velocity, are crucial for understanding their behavior in different environments and applications. Studies on binary liquid mixtures involving morpholine and piperidine have provided insights into the intermolecular interactions and hydrogen bond formation tendencies of these compounds (Rao et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure. For instance, the presence of certain functional groups can enhance the compound's nucleophilicity or electrophilicity, affecting its participation in chemical reactions. The electronic structure and potential energy surface analysis using quantum chemical methods can provide deep insights into the chemical properties of such molecules (Fatma et al., 2017).
Aplicaciones Científicas De Investigación
The chemical compound "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" represents a specific structure potentially relevant in various scientific research applications. However, it appears that direct research focused on this compound is not readily available or its applications in scientific research are not well-documented within the searched resources. Therefore, I will expand on closely related compounds and methodologies that could infer potential research applications for this compound, focusing on the scientific context without addressing drug use, dosage, or side effects.
Metabolism and Pharmacokinetics
Studies on compounds structurally related to "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" have focused on understanding their metabolism, disposition, and pharmacokinetics. For example, the disposition and metabolism of novel compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of characterizing the metabolic pathways, elimination processes, and half-life of new chemical entities for their potential therapeutic applications (Renzulli et al., 2011). Similar studies could be envisioned for "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" to understand its pharmacokinetic profile and metabolic fate.
Pharmacodynamics and Receptor Binding
Research on pharmacodynamics and receptor binding provides insights into the action mechanisms of compounds at the molecular level. For instance, the study of LY2940094, a nociceptin opioid peptide receptor (NOP) antagonist, involved assessing receptor occupancy in both animal models and human subjects to determine the therapeutic potential of NOP antagonism for conditions like obesity, eating disorders, and depression (Raddad et al., 2016). Similar research could be applied to "{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol" to elucidate its potential interactions with biological targets and implications for disease treatment or management.
Propiedades
IUPAC Name |
[3-(3-methylbut-2-enyl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-17(2)4-6-20(16-25)5-3-7-23(15-20)14-18-12-21-19(22-13-18)24-8-10-26-11-9-24/h4,12-13,25H,3,5-11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFNIIDCCNXDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=CN=C(N=C2)N3CCOCC3)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(3-Methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)


![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)


![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)